Diphenyl(alpha-anilinobenzyl)phosphonate

Medicinal Chemistry Synthetic Methodology Physical Organic Chemistry

Researchers requiring precise α-aminophosphonate selection face supply inconsistency and structural uncertainty. Diphenyl(alpha-anilinobenzyl)phosphonate resolves this as a well-characterized diphenyl ester with distinct metal-coordination reactivity vs. dibenzyl analogs. - ≥95% purity, confirmed by 31P/13C NMR profiles for spectral deconvolution. - Lower MW (415.4) vs. dibenzyl esters improves reaction mass transfer and reduces purification burden. - Serves as a lower-potency control in SAR panels, enabling ester-group contribution delineation. Standard packs: 10 mg-100 mg; bulk custom synthesis available. Immediate global dispatch.

Molecular Formula C25H22NO3P
Molecular Weight 415.4 g/mol
CAS No. 3360-68-7
Cat. No. B3370171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(alpha-anilinobenzyl)phosphonate
CAS3360-68-7
Molecular FormulaC25H22NO3P
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C25H22NO3P/c27-30(28-23-17-9-3-10-18-23,29-24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26-22-15-7-2-8-16-22/h1-20,25-26H
InChIKeyULCZSQUMVLKFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(alpha-anilinobenzyl)phosphonate (CAS 3360-68-7): Critical Procurement and Differentiation Data for R&D Selection


Diphenyl(alpha-anilinobenzyl)phosphonate is an α-amino-substituted phosphonate ester with the molecular formula C25H22NO3P and a molecular weight of 415.4 g/mol . It is a solid compound typically available with a purity of 95% or higher [1], and is widely employed as a synthetic intermediate, a ligand scaffold in coordination chemistry, and a probe in biological target engagement studies. While multiple α-aminophosphonates exist, subtle structural variations in the ester moiety and substitution pattern profoundly alter physicochemical and biological profiles, necessitating precise compound selection.

Synthetic Intermediate Diphenyl ester facilitates protected phosphonate building block synthesis
Ligand Scaffold P,N-ligand design with phenyl groups removable under mild hydrogenolysis
Target Engagement Probe α-Aminophosphonate core for biological target interaction studies

Diphenyl(alpha-anilinobenzyl)phosphonate (3360-68-7): Structural Nuances That Preclude Simple Analog Replacement


In the α-anilinobenzylphosphonate class, seemingly minor alterations—such as replacing diphenyl esters with dibenzyl or dialkyl groups—trigger pronounced shifts in lipophilicity, metabolic stability, and molecular recognition [1]. For example, while the dibenzyl analog (CAS 96178-31-3) has been patented as a non-specific tyrosine phosphatase inhibitor prodrug, the diphenyl variant exhibits distinct reactivity in metal coordination and a different cytotoxic fingerprint in cancer cell assays [2]. Consequently, procurement decisions cannot be based on class membership alone; direct comparative evidence is essential to ensure the chosen compound aligns with the intended research application.

Attribute
Diphenyl Ester
Dibenzyl Ester
Lipophilicity
Moderate, phenyl-driven
Higher, benzyl-driven
Cytotoxicity Profile
Lower baseline activity reported
Higher antiproliferative activity
Metal Coordination
Distinct reactivity from dialkyl analogs
Different coordination geometry may occur

Diphenyl(alpha-anilinobenzyl)phosphonate (3360-68-7): Head-to-Head Quantitative Differentiation Data


Diphenyl vs. Dibenzyl Ester: Molecular Weight Difference and Synthetic Handling

Diphenyl(alpha-anilinobenzyl)phosphonate has a molecular weight of 415.4 g/mol , which is approximately 6.3% lower than the molecular weight of the corresponding dibenzyl ester (443.5 g/mol) [1]. This difference directly impacts handling properties such as solubility, volatility, and mass transport in solution-phase reactions, thereby influencing downstream purification steps and formulation strategies.

MW Difference
Cross-study comparable
415.4 vs 443.5 g/mol
6.3% lower mass may alter handling and stoichiometry
Based on molecular formula; verify synthetic lot COA
Medicinal Chemistry Synthetic Methodology Physical Organic Chemistry

Spectroscopic Fingerprinting: NMR Data Distinction for Analytical Confirmation

The diphenyl ester derivative is characterized by a unique set of NMR spectral signatures, including distinct 13C NMR chemical shifts and 31P-13C coupling patterns that differentiate it from dialkyl and dibenzyl analogs [1]. For instance, the methine carbon (α-carbon) resonates at approximately 52-55 ppm in the diphenyl series, while in the diethyl analog it appears near 58-60 ppm (CDCl3) [2]. This differential shift serves as a critical quality control marker for compound identity verification.

13C NMR Shift
Cross-study comparable
~52–55 vs ~58–60 ppm
Upfield shift supports identity confirmation
CDCl₃; confirm with in-house reference
Analytical Chemistry Structural Biology Quality Control

Cytotoxicity Profile: Diphenyl vs. Dibenzyl Derivatives in Colorectal Cancer Models

A head-to-head comparison of furan-derived α-aminophosphonates revealed that dibenzyl esters generally exhibit greater antiproliferative activity than their diphenyl counterparts against HT29 and HCT116 colorectal cancer cell lines [1]. While specific IC50 values for the unsubstituted diphenyl(alpha-anilinobenzyl)phosphonate are not reported, the class-level trend suggests that diphenyl derivatives may offer a differentiated cytotoxicity profile—potentially lower intrinsic potency but also reduced off-target toxicity [2].

Antiproliferative Rank
Class-level inference
Diphenyl series: lower potency
Ester-dependent trend in HT29/HCT116 cells
Qualitative trend; validate in target cell model
Cancer Research Drug Discovery Cell Biology

Diphenyl(alpha-anilinobenzyl)phosphonate (3360-68-7): Prioritized Use Cases Based on Validated Differentiation


Synthetic Intermediate for Custom Ligand Synthesis

The diphenyl ester offers a balance of stability and lipophilicity that facilitates its use as a protected phosphonate building block. Its lower molecular weight compared to dibenzyl esters translates to improved reaction mass transfer and reduced purification challenges. This makes it a preferred choice for synthesizing P,N-ligands for catalysis or metal-organic frameworks where the phenyl groups can be readily removed under mild hydrogenolysis conditions.

Analytical Standard for NMR Method Development

The well-characterized NMR profile [1] and commercial availability from reputable suppliers make Diphenyl(alpha-anilinobenzyl)phosphonate an excellent standard for developing 31P- and 13C-NMR methods aimed at analyzing more complex α-aminophosphonate libraries or reaction mixtures. Its distinct chemical shift pattern aids in spectral deconvolution.

Control Compound in Comparative Cytotoxicity Studies

When investigating structure-activity relationships (SAR) among α-aminophosphonates, Diphenyl(alpha-anilinobenzyl)phosphonate serves as a lower-potency control [2]. Its inclusion in screening panels alongside dibenzyl analogs helps delineate the contribution of the ester group to cellular activity and metabolic stability, thereby informing medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Ligand synthesis intermediate
Diphenyl ester deprotection profile
P,N-ligand purity after hydrogenolysis
NMR method development standard
Distinct 31P/13C chemical shifts
Spectral deconvolution consistency
Cytotoxicity SAR evaluation
Lower baseline cytotoxicity context
Antiproliferative trend across ester analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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